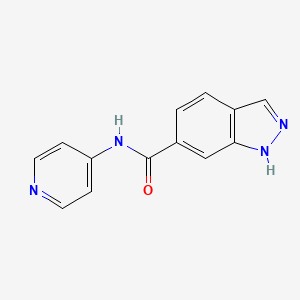

N-pyridin-4-yl-1H-indazole-6-carboxamide

CAS No.:

Cat. No.: VC13079467

Molecular Formula: C13H10N4O

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10N4O |

|---|---|

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | N-pyridin-4-yl-1H-indazole-6-carboxamide |

| Standard InChI | InChI=1S/C13H10N4O/c18-13(16-11-3-5-14-6-4-11)9-1-2-10-8-15-17-12(10)7-9/h1-8H,(H,15,17)(H,14,16,18) |

| Standard InChI Key | FIOYINOVNHIBBG-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)NN=C2 |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)NN=C2 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is N-(pyridin-4-yl)-1H-indazole-6-carboxamide. Its molecular formula is C₁₃H₁₀N₄O, with a molecular weight of 238.25 g/mol. The structure comprises:

-

An indazole core (a bicyclic system with fused benzene and pyrazole rings).

-

A carboxamide group (-CONH₂) at position 6 of the indazole.

-

A pyridin-4-yl substituent attached to the indazole’s nitrogen at position 1.

This configuration enables interactions with biological targets, particularly enzymes and receptors, through hydrogen bonding and π-π stacking .

Spectral Characterization

While direct spectral data for N-pyridin-4-yl-1H-indazole-6-carboxamide are unavailable in the provided sources, analogous indazole derivatives are typically characterized by:

-

IR spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) .

-

NMR spectroscopy:

Synthesis and Optimization

Synthetic Routes

The synthesis of N-pyridin-4-yl-1H-indazole-6-carboxamide can be inferred from methodologies applied to related indazole-carboxamide derivatives:

Route 1: Acylation of Indazole Intermediates

-

Indazole Core Formation: Nitro-substituted indazoles (e.g., 6-nitro-1H-indazole) are reduced to 6-aminoindazole using Fe/H₂O under acidic conditions .

-

Carboxamide Introduction: Reaction with carbonylating agents (e.g., N,N’-carbonyldiimidazole) forms the carboxamide group .

-

Pyridin-4-yl Substitution: Coupling with 4-aminopyridine via nucleophilic acyl substitution .

Example Protocol:

-

Reactants: 6-Nitro-1H-indazole (1 mmol), N,N’-carbonyldiimidazole (1.2 mmol), 4-aminopyridine (1.5 mmol).

-

Conditions: Stir in DMF at 80°C for 12 hours.

Route 2: One-Pot Reduction-Cyclization

A Fe/H₂O-mediated reduction of nitro groups, followed by in situ cyclization, has been reported for indazolo-naphthyridine analogs . Adapting this method could streamline synthesis but requires optimization for carboxamide stability.

Challenges and Optimization

-

Selectivity: Competing reactions at indazole positions 1 and 2 necessitate protective groups (e.g., tert-butoxycarbonyl) .

-

Solubility: Low solubility in polar solvents (e.g., H₂O) complicates purification; DMF or DMSO is recommended .

Physicochemical Properties

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the amide bond .

Industrial and Material Science Applications

Pharmaceutical Development

As a scaffold for drug discovery, this compound’s modular structure allows derivatization at positions 1 (pyridine) and 6 (carboxamide). Potential targets include:

Material Science

Indazole derivatives are explored in organic semiconductors due to their electron-deficient aromatic systems . The carboxamide group could enhance intermolecular hydrogen bonding, improving charge transport in thin-film transistors.

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume